4,5-Dihydro-N-(phenylmethyl)-1H-3-benzazepin-2-amine monohydriodide
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Overview
Description
4,5-Dihydro-N-(phenylmethyl)-1H-3-benzazepin-2-amine monohydriodide is a chemical compound that belongs to the class of benzazepines Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-N-(phenylmethyl)-1H-3-benzazepin-2-amine monohydriodide typically involves multiple steps. One common synthetic route starts with the preparation of the benzazepine core, followed by the introduction of the phenylmethyl group. The final step involves the formation of the monohydriodide salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can help achieve consistent quality and high throughput. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-N-(phenylmethyl)-1H-3-benzazepin-2-amine monohydriodide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in various derivatives depending on the substituent introduced.
Scientific Research Applications
4,5-Dihydro-N-(phenylmethyl)-1H-3-benzazepin-2-amine monohydriodide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-N-(phenylmethyl)-1H-3-benzazepin-2-amine monohydriodide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dihydro-N-(phenylmethyl)-1H-imidazole-2-amine
- 4,5-Dihydro-N-(phenylmethyl)-1H-3-benzazepin-2-amine hydrochloride
Uniqueness
Compared to similar compounds, 4,5-Dihydro-N-(phenylmethyl)-1H-3-benzazepin-2-amine monohydriodide may exhibit unique properties due to its specific structure and the presence of the monohydriodide salt. These differences can influence its reactivity, solubility, and biological activity, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
121771-78-6 |
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Molecular Formula |
C17H19IN2 |
Molecular Weight |
378.25 g/mol |
IUPAC Name |
N-benzyl-2,5-dihydro-1H-3-benzazepin-4-amine;hydroiodide |
InChI |
InChI=1S/C17H18N2.HI/c1-2-6-14(7-3-1)13-19-17-12-16-9-5-4-8-15(16)10-11-18-17;/h1-9H,10-13H2,(H,18,19);1H |
InChI Key |
RDKJPSFQVJMHLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(CC2=CC=CC=C21)NCC3=CC=CC=C3.I |
Origin of Product |
United States |
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